Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester
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Overview
Description
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a carbamate group, a dichlorophenyl ring, and a dicyanoethenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with butylamine to form an intermediate, which is then reacted with 2,2-dicyanoethenyl-3-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: This compound shares structural similarities with carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester and is used in pharmaceutical research.
Diethyl Malonate: This compound is used in organic synthesis and shares some functional group similarities.
Methylammonium Lead Halide: This compound is used in materials science and has a different application focus but shares some structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59583-77-6 |
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Molecular Formula |
C24H24Cl2N4O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[N-butyl-4-(2,2-dicyanoethenyl)-3-methylanilino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C24H24Cl2N4O2/c1-3-4-9-30(21-7-5-19(17(2)12-21)13-18(15-27)16-28)10-11-32-24(31)29-20-6-8-22(25)23(26)14-20/h5-8,12-14H,3-4,9-11H2,1-2H3,(H,29,31) |
InChI Key |
YCNGUBLHXKRMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
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